molecular formula C17H15N5O B14956993 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide

Cat. No.: B14956993
M. Wt: 305.33 g/mol
InChI Key: NKOVSYMSKVRCGC-UHFFFAOYSA-N
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Description

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indole core and a triazolopyridine moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common approach is the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring. This can be achieved using condensation agents such as formic acid, orthoesters, or hypervalent iodine reagents . The indole core can be introduced through a separate synthetic route, followed by coupling with the triazolopyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyridine or indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as c-Met or VEGFR-2, which are involved in cancer cell proliferation and survival . The compound can bind to these targets, blocking their activity and leading to the inhibition of downstream signaling pathways. This results in reduced cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide is unique due to its combination of an indole core with a triazolopyridine moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines an indole core with a triazolopyridine moiety. Its design suggests possible applications in treating various diseases, including cancer and viral infections.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyDetails
Molecular Formula C₁₇H₁₅N₅O
Molecular Weight 305.33 g/mol
CAS Number 1574404-20-8

The unique combination of functional groups may enhance its binding affinity to specific biological targets, potentially leading to significant therapeutic effects.

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor or receptor modulator . The triazolo[4,3-a]pyridine fragment is believed to interact with various molecular targets, modulating enzymatic activities or signaling pathways within cells. This interaction can lead to significant biological effects, including:

  • Inhibition of cancer cell proliferation
  • Antiviral activity against pathogens such as Zika virus

Biological Activity Data

Recent studies have highlighted the compound's promising biological activities. For instance:

  • Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects in cancer cell lines. For example, derivatives with triazole and indole structures demonstrated IC₅₀ values as low as 52 nM against MCF-7 breast cancer cells, indicating potent activity against tumor growth .
  • Mechanistic Insights : Investigations into the mechanism revealed that related compounds induced G₂/M phase cell cycle arrest and apoptosis in cancer cells. This was confirmed through immunofluorescence staining that indicated targeting of tubulin and subsequent mitotic catastrophe .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of compounds related to this compound:

  • Study on Anticancer Activity : A study investigated the effects of a structurally similar triazole compound on MCF-7 breast cancer cells. The results indicated significant cell cycle arrest and induction of apoptosis, suggesting that modifications in the triazole moiety could enhance anticancer properties .
  • Antiviral Studies : Compounds with similar structural features have been evaluated for antiviral activity against flaviviruses. Preliminary findings suggest that these compounds could inhibit viral replication through enzyme inhibition mechanisms .

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-5-carboxamide

InChI

InChI=1S/C17H15N5O/c1-21-9-7-12-10-13(5-6-14(12)21)17(23)18-11-16-20-19-15-4-2-3-8-22(15)16/h2-10H,11H2,1H3,(H,18,23)

InChI Key

NKOVSYMSKVRCGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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